molecular formula C7H12N4O2 B2682870 1-Butyl-4-nitro-1H-pyrazol-5-amine CAS No. 1250346-92-9

1-Butyl-4-nitro-1H-pyrazol-5-amine

Cat. No.: B2682870
CAS No.: 1250346-92-9
M. Wt: 184.199
InChI Key: WPSMZKFKBPPYIM-UHFFFAOYSA-N
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Description

1-Butyl-4-nitro-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by a butyl group at the first position, a nitro group at the fourth position, and an amine group at the fifth position of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Butyl-4-nitro-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-butyl-1H-pyrazol-5-amine with a nitrating agent such as nitric acid or a nitrate salt under controlled conditions. The reaction typically requires a solvent like acetic acid or sulfuric acid to facilitate the nitration process. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective nitration at the fourth position of the pyrazole ring .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Butyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, acyl chlorides, alkyl halides, and various oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Butyl-4-nitro-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: It is explored as a potential lead compound for the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and optimization.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-Butyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Butyl-4-nitro-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

    1-Butyl-4-nitroso-1H-pyrazol-5-amine:

    1-Butyl-4-amino-1H-pyrazol-5-amine: The presence of an amino group instead of a nitro group changes its chemical properties and biological activities.

    1-Butyl-4-chloro-1H-pyrazol-5-amine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-butyl-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-2-3-4-10-7(8)6(5-9-10)11(12)13/h5H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSMZKFKBPPYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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